molecular formula C11H16N4O2 B1434747 2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid CAS No. 1706428-10-5

2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid

Cat. No.: B1434747
CAS No.: 1706428-10-5
M. Wt: 236.27 g/mol
InChI Key: FQCWSXPGVCHUBA-UHFFFAOYSA-N
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Description

The compound “2-(Methyl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid” is a pyrimidine derivative. Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine often show significant pharmacological activity .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in the synthesis of derivatives showing potential biological activities. For instance, the reaction of a similar pyrimidine compound with methyl chloroacetate, followed by hydrazinolysis, led to derivatives that exhibited a significant plant growth stimulating effect, hinting at agricultural applications (Pivazyan et al., 2019).

Molecular Structure Analysis

In the realm of molecular structure analysis, compounds containing the pyrimidine moiety have been studied for their hydrogen-bonded structures. Such analyses provide insights into the electronic structures and potential reactivity or interaction with other molecules, which is crucial for designing drugs or materials (Orozco et al., 2009).

Antimicrobial and Antitumor Potential

Some derivatives synthesized from related pyrimidine compounds have shown antimicrobial activities, which could lead to new therapeutic agents. The detailed synthesis and antimicrobial screening of these compounds suggest potential in developing new antibiotics or antifungal medications (Sabry et al., 2013). Additionally, novel pyrimidine derivatives have exhibited antiprotozoal activities, presenting a promising avenue for treating protozoal infections (Ismail et al., 2004).

Chemical Synthesis Techniques

The compound and its derivatives have been utilized in various chemical synthesis techniques, contributing to the development of new synthetic methodologies. For example, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid has been developed, expanding the toolbox for chemists working with heterocyclic compounds (Smolobochkin et al., 2019).

Applications in Drug Design

The structural features of pyrimidine derivatives, including those related to the compound , have been explored in drug design, particularly in the synthesis of potential antitumor agents. These studies involve designing compounds that target specific biological pathways, offering insights into the development of new cancer therapies (Liu et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activity and potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[methyl-(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h6,8H,2-5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWSXPGVCHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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